molecular formula C5H3FN4 B2747895 2-Azido-6-fluoropyridine CAS No. 118078-62-9

2-Azido-6-fluoropyridine

Cat. No.: B2747895
CAS No.: 118078-62-9
M. Wt: 138.105
InChI Key: MXMYPMCRKFYBBL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.gov Its presence in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids underscores its fundamental role in biological systems. nih.govmdpi.com In the realm of synthetic organic chemistry, pyridine and its derivatives are indispensable building blocks and are among the most extensively used scaffolds in drug design. nih.govnih.gov

The significance of the pyridine scaffold stems from several key characteristics:

Weak Basicity and Aqueous Solubility: The nitrogen atom in the pyridine ring imparts weak basicity, which can enhance the aqueous solubility of molecules, a crucial factor for pharmaceutical applications. mdpi.com

Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, influencing molecular recognition and binding interactions with biological targets. nih.gov

Versatile Reactivity: The pyridine ring can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups. beilstein-journals.orgorganic-chemistry.org

Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring, where the substitution of a carbon atom with a nitrogen atom can modulate the electronic properties, metabolic stability, and receptor binding affinity of a molecule. researchgate.net

The prevalence of pyridine-containing drugs approved by the U.S. Food and Drug Administration (FDA) highlights the therapeutic importance of this scaffold in areas such as infectious diseases, inflammation, oncology, and neuroscience. nih.gov

Strategic Importance of Azide (B81097) and Fluorine Functionalities in Molecular Design

The individual contributions of azide and fluorine functionalities to molecular design are profound and have been extensively leveraged in medicinal chemistry and materials science.

The Azide Group (N₃):

The azide group is a highly versatile functional group with a rich chemical reactivity. sigmaaldrich.com Its most notable application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.comfrontiersin.org This reaction allows for the efficient and specific formation of stable triazole linkages between molecules under mild conditions. frontiersin.orgacs.org This has revolutionized the fields of drug discovery, chemical biology, and materials science by enabling the rapid synthesis of large compound libraries and the conjugation of molecules to biomolecules. sigmaaldrich.comfrontiersin.org Beyond click chemistry, azides can be reduced to primary amines, participate in Staudinger reactions, and undergo thermal or photochemical decomposition to generate reactive nitrenes. organic-chemistry.orgrsc.org

The Fluorine Atom (F):

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the in vivo half-life of a drug. nih.gov

Increased Lipophilicity: In many cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption and membrane permeability. nih.gov

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, thereby affecting the ionization state of a molecule at physiological pH. nih.gov

Conformational Control and Binding Affinity: The small size and unique electronic properties of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency. nih.gov

¹⁹F NMR Probe: The presence of fluorine provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, facilitating studies in chemical biology and fragment-based drug discovery. sigmaaldrich.com

Overview of 2-Azido-6-fluoropyridine as a Versatile Synthetic Intermediate

This compound integrates the advantageous features of the pyridine scaffold with the unique reactivities of the azide and fluorine functionalities, making it a highly valuable and versatile intermediate in organic synthesis. The strategic placement of the azide and fluorine groups at the 2 and 6 positions of the pyridine ring offers distinct synthetic opportunities.

The azide group at the 2-position can readily participate in cycloaddition reactions, most notably the CuAAC reaction, to form 1,2,3-triazole-containing pyridine derivatives. nih.gov This allows for the straightforward linkage of the pyridine core to a wide range of other molecular fragments.

The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.orgbeilstein-journals.org This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, at this position, providing a facile route to a diverse array of 2,6-disubstituted pyridine derivatives. The reactivity of the fluorine atom in SNAr reactions is a well-established and powerful tool in the synthesis of complex pyridine-based molecules. beilstein-journals.orgbeilstein-journals.org

The combination of these two reactive sites on a single pyridine core allows for sequential and orthogonal functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material. The utility of this building block is evident in its application in the synthesis of novel compounds for medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMYPMCRKFYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azido 6 Fluoropyridine

Precursor Selection and Design Strategies

The design of a successful synthesis for 2-azido-6-fluoropyridine hinges on the selection of an appropriate starting material. The most common precursors are di-substituted pyridines, where the substituents at the C2 and C6 positions are suitable leaving groups for nucleophilic substitution or can be chemically transformed into the desired azido (B1232118) or fluoro groups.

Key precursor classes include:

2,6-Dihalopyridines : Compounds like 2,6-difluoropyridine (B73466) and 2,6-dichloropyridine (B45657) are ideal starting points. 2,6-difluoropyridine offers the most direct route, requiring only the substitution of one fluorine atom with an azide (B81097) nucleophile. epfl.ch Using 2-chloro-6-fluoropyridine (B1582542) is also a common strategy. beilstein-journals.org

Hydrazinopyridines : A 2-fluoro-6-hydrazinopyridine (B1270136) derivative can serve as a precursor, where the hydrazino group is subsequently converted to an azido group. smolecule.com

Pyridine (B92270) N-oxides : While less direct, pyridine N-oxides can be used to prepare halogenated pyridines, which then enter the main synthetic pathways. acs.orgorganic-chemistry.org

The primary strategic consideration is the sequence of introducing the fluorine and azide moieties. One can either start with a fluorinated pyridine and add the azido group, or start with an azidated pyridine and introduce the fluorine atom. The choice often depends on the availability and reactivity of the starting materials and the desired selectivity of the reaction steps.

Installation of the Azido Functionality

The introduction of the highly energetic azido group onto the pyridine ring is a critical step that can be accomplished through several reliable methods.

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for installing the azido group. The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions (alpha to the nitrogen), makes it highly susceptible to attack by nucleophiles. nih.govresearchgate.net In this reaction, a halogen atom on the pyridine ring is displaced by an azide ion, typically from sodium azide (NaN₃).

The reaction generally proceeds by treating a halogenated pyridine precursor, such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). prepchem.comprepchem.com The choice of leaving group (F, Cl, Br) can influence reaction conditions, though the high reactivity of the 2-position on the pyridine ring facilitates substitution for various halogens. sci-hub.se For a precursor like 2-fluoro-6-(trifluoromethyl)pyridine, the reaction with sodium azide in DMSO at 80°C provides the corresponding 2-azido product. prepchem.com A similar approach is expected for the synthesis of this compound from 2,6-difluoropyridine.

Table 1: Representative Conditions for SNAr Azidation on Halopyridines
PrecursorReagentSolventTemperatureReference
2-Fluoro-6-(trifluoromethyl)pyridineSodium Azide (NaN₃)DMSO80°C prepchem.com
2-Chloro-6-halopyridinesSodium Azide (NaN₃)Not SpecifiedNot Specified prepchem.commolaid.com
General 2-HalopyridinesSodium Azide (NaN₃)DMSO / DMFElevated acs.orgnih.gov

An alternative pathway to the azido group involves the chemical transformation of a hydrazino (-NHNH₂) substituent. This method starts with a precursor such as 2-fluoro-6-hydrazinopyridine. The hydrazino group can be converted to an azide by diazotization, which is typically accomplished using nitrous acid (HONO). Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures.

This transformation is a well-established method in heterocyclic chemistry for converting hydrazines to azides. The availability of substituted hydrazinopyridines, such as 4-bromo-2,3,5-trifluoro-6-hydrazinopyridine, indicates the viability of this class of compounds as synthetic intermediates. smolecule.com

Introduction of the Fluorine Substituent

The incorporation of a fluorine atom onto the pyridine ring can be achieved either before or after the installation of the azido group, primarily through nucleophilic substitution methods.

This approach, often called a Halogen Exchange (Halex) reaction, involves the displacement of a leaving group, typically a chloride or bromide atom, by a fluoride (B91410) ion. To synthesize this compound via this method, one would start with a precursor like 2-azido-6-chloropyridine. prepchem.com

The reaction is performed using a fluoride salt as the nucleophile. Common fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). The efficiency of the reaction is often enhanced by using a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a cryptand (e.g., Kryptofix 222), particularly when using KF. nih.gov The reaction is typically conducted in a high-boiling polar aprotic solvent. The electron-withdrawing nature of the azido group at the C2 position would activate the C6 position for this nucleophilic attack.

The synthesis of this compound is fundamentally a sequential process where the order of fluorination and azidation steps can be varied. The choice of pathway depends on the relative reactivity of the intermediates and the availability of the starting materials.

Pathway A (Direct Azidation): The most straightforward route begins with 2,6-difluoropyridine. A controlled mono-SNAr reaction with sodium azide selectively displaces one of the fluorine atoms to yield the final product. This pathway benefits from the commercial availability of the precursor. epfl.ch

Pathway B (Azidation then Fluorination): This sequence starts with a precursor like 2,6-dichloropyridine. The first step is a selective mono-azidation to form 2-azido-6-chloropyridine. prepchem.com The second step is a Halex reaction to replace the remaining chlorine atom with fluorine, affording this compound.

Pathway C (Fluorination then Azidation): This pathway also starts with 2,6-dichloropyridine. The first step involves a selective mono-fluorination (Halex reaction) to produce 2-chloro-6-fluoropyridine. The subsequent step is an SNAr reaction with sodium azide to replace the chlorine atom, yielding the target molecule.

Table 2: Comparison of Synthetic Pathways to this compound
PathwayStarting MaterialStep 1IntermediateStep 2
A2,6-DifluoropyridineMono-Azidation (SNAr)--
B2,6-DichloropyridineMono-Azidation (SNAr)2-Azido-6-chloropyridineFluorination (Halex)
C2,6-DichloropyridineMono-Fluorination (Halex)2-Chloro-6-fluoropyridineAzidation (SNAr)

Chemical Reactivity and Transformation Pathways of 2 Azido 6 Fluoropyridine

Reactivity Profile of the Azido (B1232118) Moiety

The azido group is an organic functional group with the formula R-N₃. In 2-azido-6-fluoropyridine, it is attached to a pyridine (B92270) ring. The chemistry of the azido group is characterized by its ability to undergo 1,3-dipolar cycloadditions, be reduced to an amine, or lose dinitrogen (N₂) upon thermolysis or photolysis to form a highly reactive nitrene intermediate.

The azido group in this compound can act as a 1,3-dipole and react with various dipolarophiles to form five-membered heterocyclic rings. This type of reaction is a cornerstone of "click chemistry," a term used to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. nih.govacs.orgnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.comorganic-chemistry.orgscielo.br The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (such as sodium ascorbate), or by using a copper(I) salt (like CuI). nih.govmdpi.com The presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), can increase the reaction rate. nih.gov This reaction is a powerful tool for synthesizing complex molecules and has found applications in drug discovery, materials science, and bioconjugation. nih.govmdpi.com For this compound, the CuAAC reaction provides a straightforward route to 1-(6-fluoropyridin-2-yl)-1H-1,2,3-triazoles.

Table 1: Examples of CuAAC Reactions

Catalyst System Solvent(s) Temperature Product Type
CuSO₄·5H₂O / Sodium Ascorbate N-methyl-2-pyrrolidone (NMP) Not specified Triazole conjugates nih.gov
CuI / DIPEA THF / CH₃CN Not specified Triazole-bridged conjugates nih.gov
CuSO₄∙5H₂O / L-ascorbic acid / Et₃N H₂O / THF Reflux Capped porphyrin nih.gov
Cu(MeCN)₄PF₆ / Et₃N DMF 70 °C Capped porphyrin nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnnih.govbiochempeg.com The high ring strain of cyclooctynes provides the driving force for the cycloaddition with azides, eliminating the need for a potentially cytotoxic copper catalyst. magtech.com.cnbiochempeg.com This makes SPAAC particularly valuable for in vivo applications and the labeling of biomolecules. nih.govmdpi.com The reactivity of the cyclooctyne (B158145) can be tuned by modifying its structure; for instance, the introduction of fluorine atoms can lower the LUMO energy and enhance reactivity. magtech.com.cn this compound can react with various cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO), to yield the corresponding triazole products. magtech.com.cnnih.gov The reaction rates for SPAAC are generally high, with second-order rate constants that can exceed 1 M⁻¹s⁻¹. mdpi.com

Table 2: Comparison of Cyclooctynes in SPAAC

Cyclooctyne Key Features Second-Order Rate Constant (k₂) with Benzyl Azide
Bicyclononyne (BCN) Good balance of reactivity and hydrophilicity. nih.govbiochempeg.com 0.14 M⁻¹s⁻¹ (in CD₃CN/D₂O 3:1) nih.gov
Dibenzocyclooctyne (DIBO) Hydrophobic, can lead to accelerated labeling rates for membrane proteins. nih.gov Not specified
Azadibenzocyclooctyne (ADIBO) Readily reacts with azido complexes. nih.gov 4.0 x 10⁻¹ M⁻¹s⁻¹ nih.gov

Besides alkynes, the azido group of this compound can undergo cycloaddition reactions with other strained olefins, such as norbornene. rsc.orgresearchgate.net These reactions typically proceed through a [3+2] cycloaddition mechanism to form an unstable triazoline intermediate, which can then lose dinitrogen to form an aziridine (B145994) product. rsc.orgrsc.org The reaction of 6-azido-2-arylamino-3,4-dichloro-5-cyanopyridines with norbornene proceeds readily, demonstrating the utility of this reaction for creating complex heterocyclic systems. researchgate.net However, the reactivity can be influenced by other substituents on the pyridine ring; for example, the azide groups of 2,6-diazido-4-arylamino-3-chloro-5-cyanopyridines were found to be unreactive towards norbornene. researchgate.net

The azido group can be readily reduced to the corresponding primary amine. This transformation is a key step in the synthesis of many substituted pyridines. For this compound, this reduction yields the valuable building block 2-amino-6-fluoropyridine. sigmaaldrich.commedchemexpress.comchemicalbook.com A variety of reducing agents can be employed for this purpose. google.com Catalytic hydrogenation over a palladium catalyst is a common and effective method. google.com Other methods include the use of dithiols, such as 1,3-propanedithiol, in the presence of an amine like triethylamine. google.com This particular method is advantageous when sulfur-containing impurities can be tolerated. google.com The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Upon heating or irradiation with UV light, aryl azides can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. nih.govbeilstein-journals.orgresearchgate.net These nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including intramolecular cyclization, C-H insertion, and rearrangement. rsc.orgresearchgate.net The photolysis of azidopyridines has been studied using techniques like EPR spectroscopy in cryogenic matrices to characterize the resulting high-spin nitrene intermediates. nih.govbeilstein-journals.orgsemanticscholar.org In the case of polyazidopyridines, the photolysis can be selective, with the azido groups at certain positions of the pyridine ring being more prone to dissociation. nih.govbeilstein-journals.org For instance, in 2,4,6-triazido-3-chloro-5-fluoropyridine, the azido groups ortho to the fluorine atom show preferential photodissociation due to strong π-conjugation with the pyridine ring. nih.govbeilstein-journals.orgsemanticscholar.org The thermal decomposition of azidopyridines also proceeds via nitrene formation and can lead to the formation of polymeric materials with interesting properties. researchgate.netnih.govresearchgate.net

Cycloaddition Reactions

Reactivity Profile of the Fluorine Substituent

The fluorine atom at the C6 position of this compound is a key site for molecular modification. Its reactivity is primarily channeled through two distinct pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-mediated C-F bond activation. The choice of reaction conditions and reagents determines which pathway is favored, allowing for selective functionalization at this position.

The fluorine substituent in this compound is activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the ring nitrogen and the adjacent azide group polarizes the C-F bond and stabilizes the intermediate formed during nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems.

Research on related 2-fluoropyridines has shown that they readily undergo substitution with a wide range of nucleophiles, often under milder conditions than their chloro- or bromo-analogs. nih.gov This high reactivity allows for the introduction of various functionalities, including oxygen, nitrogen, and sulfur-based groups, at the C6 position. nih.govbeilstein-journals.org The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by the electron-deficient character of the pyridine ring.

Table 1: Examples of SNAr Reactions on Fluoropyridine Scaffolds
NucleophileReagent ExampleProduct TypeTypical Conditions
OxygenSodium Methoxide6-AlkoxypyridineBase, Alcohol Solvent, rt to heat
NitrogenAmmonia, Amines6-AminopyridineAmine in solvent, often heated
SulfurSodium Thiophenoxide6-(Arylthio)pyridineBase, Thiol, Polar aprotic solvent
CarbonMalonates, Cyanides6-Alkyl/ArylpyridineStrong base, Anionic Carbon source

This table is illustrative, based on known reactivity of activated fluoropyridines.

While the C-F bond is the strongest single bond to carbon, its cleavage has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. scispace.com In contrast to SNAr, which involves nucleophilic attack on the carbon atom, C-F activation typically involves the insertion of a low-valent transition metal into the C-F bond. york.ac.ukox.ac.uk This process, known as oxidative addition, is a key step in many catalytic cycles.

Complexes of nickel, palladium, and rhodium have been successfully employed for the C-F activation of fluoropyridines. york.ac.uk Nickel complexes, in particular, have shown high efficacy for activating C-F bonds over C-H bonds. ox.ac.uknih.gov Main-group metals, such as magnesium, have also been utilized in C-F bond activation, offering transition-metal-free alternatives. rsc.org These methods provide synthetic routes that are often complementary to SNAr, enabling different types of functionalization, such as cross-coupling reactions to introduce alkyl or aryl groups. Mechanistic studies suggest that for some metal-mediated reactions, pre-coordination of the pyridine nitrogen to the metal center is crucial for initiating the C-F activation process. rsc.org

Table 2: Selected Methods for C-F Bond Activation in Fluoropyridines
Metal SystemReaction TypeProductReference
[Ni(cod)₂]/PEt₃Oxidative Addition / Functionalization2-Functionalized-4,6-difluoropyrimidine nih.gov
Rhodium-silyl complexC-F BorylationBorylated Pyridine york.ac.uk
Mg(I) DimerC-F Bond MagnesiationArylmagnesium Halide rsc.org

This table presents examples of C-F activation on related fluorinated heterocycles to illustrate the potential pathways for this compound.

Interplay Between Azide and Fluorine Functionalities in Complex Transformations

The presence of both an azide and a fluorine group on the same pyridine ring allows for complex, multi-step synthetic strategies where the two groups can be manipulated sequentially. The azide group is a versatile handle for various transformations, most notably the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazoles, the Staudinger reaction to form phosphazenes or amines, and reduction to primary amines. rsc.orgnih.gov

This dual functionality makes this compound a valuable building block. acs.org A synthetic sequence could involve an initial SNAr reaction at the C6 position, replacing the fluorine with a desired nucleophile. The azide at the C2 position can then be transformed in a subsequent step without affecting the newly introduced group. For instance, a nucleophile could be introduced via SNAr, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append another molecular fragment via a stable triazole linker. nih.govacs.org

Conversely, the azide could be reacted first. The resulting triazole or amine could then electronically or sterically influence a subsequent C-F activation or substitution reaction at the C6 position. This orthogonal reactivity enables the construction of highly complex and diverse molecular architectures from a single, versatile starting material.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and optimizing conditions.

For Nucleophilic Aromatic Substitution (SNAr) , the mechanism is well-established. It proceeds through a two-step sequence:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and the azide group, which stabilizes the intermediate.

Elimination: The fluoride (B91410) ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored. This step is typically fast.

For C-F Bond Activation , the mechanisms are more varied and depend on the metal and reagents used. A common pathway with low-valent transition metals involves:

Coordination: The fluoropyridine coordinates to the metal center. Initial coordination may occur at the nitrogen atom or the π-system of the ring. rsc.org

Oxidative Addition: The metal center inserts into the C-F bond, forming a new organometallic species with M-C and M-F bonds. Computational studies have explored the energetics of this step, showing why certain metals like nickel are particularly effective for C-F activation compared to C-H activation. ox.ac.uk

Reductive Elimination/Further Reaction: The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination with another group on the metal to form a new C-C bond.

In some cases, particularly with reagents like Selectfluor, radical or cationic pathways may be involved. acs.orgchinesechemsoc.org For example, mechanistic studies involving Selectfluor and azides have indicated the formation of an azido radical, which then participates in the transformation. acs.org Detailed mechanistic studies, often combining experimental evidence (like kinetic analysis and intermediate trapping) with computational modeling, are essential for elucidating these complex reaction pathways. chinesechemsoc.orgacs.org

Applications of 2 Azido 6 Fluoropyridine As a Key Building Block in Advanced Chemical Synthesis

Utilization in Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-azido-6-fluoropyridine serves as a pivotal intermediate for the synthesis of a diverse array of biologically active compounds. Its unique combination of a fluorine atom and an azide (B81097) moiety allows for the strategic design and construction of novel molecular entities with potential therapeutic applications.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Imidazoles, Nucleosides)

The azide group in this compound is a versatile functional handle for the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. While direct synthesis of thiazoles and imidazoles from this compound is a plausible synthetic route, a notable application lies in the synthesis of nucleoside analogues. For instance, the related compound 6-azido-2-fluoropurine has been utilized as a key intermediate in the synthesis of fludarabine, a purine (B94841) nucleoside analog used in cancer therapy. rsc.org This highlights the potential of azido-fluoroheterocycles like this compound in the synthesis of modified nucleosides, where the azido (B1232118) group can be reduced to an amine or participate in cycloaddition reactions to build the desired heterocyclic system.

The azide functionality is also amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules. researchgate.netnih.govyoutube.com Through this reaction, this compound can be readily incorporated into larger scaffolds to generate novel triazole-containing compounds with potential biological activities.

HeterocycleSynthetic Strategy from Azido-PrecursorKey Features
Thiazoles Reaction with α-halocarbonyl compounds and a thioamide source. youtube.comnih.govyoutube.comorganic-chemistry.orgThe azide can be a precursor to the amine required for thiazole (B1198619) ring formation.
Imidazoles Multi-component reactions involving aldehydes, amines, and other reagents. rsc.orgorganic-chemistry.orgnih.govThe azido group can be transformed into a reactive intermediate for imidazole (B134444) synthesis.
Nucleosides Coupling with protected sugars followed by reduction of the azide. rsc.orgProvides a route to modified nucleosides with potential antiviral or anticancer properties.
Triazoles Copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). researchgate.netnih.govyoutube.comHighly efficient and modular approach to introduce a stable heterocyclic linker.

Strategies for Introducing Fluorine as a Bioisosteric or Conformational Modulator

The presence of a fluorine atom on the pyridine (B92270) ring of this compound is of significant interest in medicinal chemistry. Fluorine is a well-established bioisostere for hydrogen or a hydroxyl group, and its introduction can profoundly influence the physicochemical and pharmacological properties of a drug molecule. pharmaguideline.comnih.gov The substitution of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity. chemrxiv.org

The fluorine atom in the 6-position of the pyridine ring can also act as a conformational modulator. The high electronegativity of fluorine can influence the electron distribution within the molecule, leading to specific conformational preferences that may be beneficial for biological activity. For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement strategy, enhancing the activity of quorum sensing inhibitors. nih.govresearchgate.netrsc.org This demonstrates the potential of utilizing fluorinated pyridines, such as the scaffold provided by this compound, to fine-tune the properties of drug candidates.

PropertyEffect of Fluorine IntroductionReference
Metabolic Stability Blocks sites of oxidative metabolism, increasing drug half-life. chemrxiv.org
Binding Affinity Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. pharmaguideline.com
Lipophilicity Generally increases lipophilicity, which can affect cell permeability and distribution. chemrxiv.org
pKa The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups. pharmaguideline.com
Conformation Can influence molecular conformation through steric and electronic effects. mdpi.com

Application in Bioconjugation and Molecular Probe Development (e.g., Radiolabeling with ¹⁸F)

The dual functionality of this compound makes it an attractive candidate for bioconjugation and the development of molecular probes. The azide group serves as a versatile handle for covalent attachment to biomolecules or other molecular entities via click chemistry. academie-sciences.fr This allows for the specific labeling of proteins, nucleic acids, and other biological targets.

Furthermore, the fluoro-pyridine moiety can be radiolabeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov The nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with [¹⁸F]fluoride is a common strategy for the synthesis of ¹⁸F-labeled radiotracers. researchgate.netnih.govnih.gov While direct radiolabeling of this compound with ¹⁸F would replace the existing fluorine, a more practical approach would be to synthesize a precursor with a leaving group at the 6-position (e.g., a nitro or trimethylammonium group) and introduce the ¹⁸F in the final step. The resulting ¹⁸F-labeled 2-azidopyridine (B1249355) could then be conjugated to a targeting vector for PET imaging of specific biological processes.

Contributions to Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, this compound is a promising building block for the creation of advanced materials with tailored properties. The presence of both a fluorine atom and a reactive azide group allows for its incorporation into polymers and supramolecular assemblies.

Monomer for the Construction of Fluorinated Polymers and Network Architectures

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.netnih.govpageplace.debenicewiczgroup.comresearchgate.net this compound can potentially serve as a monomer for the synthesis of novel fluorinated polymers. The azide group can participate in various polymerization reactions, including click polymerization with di- or poly-alkynes to form highly cross-linked network architectures. benicewiczgroup.commdpi.comresearchgate.net This approach allows for the creation of robust materials with the desirable properties imparted by the fluorine content. The thermal decomposition of related azidofluoropyridines has been studied, suggesting their potential as precursors for nitrogen-containing carbonaceous materials. umn.edu

Polymerization MethodResulting Polymer ArchitecturePotential Properties
Click Polymerization Cross-linked networksHigh thermal stability, chemical resistance
Thermal Polymerization Nitrogen-doped carbonaceous materialsElectronic and catalytic applications

Scaffolds for Supramolecular Assembly and Ligand Design

The pyridine nitrogen and the azide group in this compound can both act as coordination sites for metal ions, making it a valuable scaffold for the design of ligands in supramolecular chemistry. mdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netbohrium.com The pyridine ring can coordinate to metal centers, while the azide group can act as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The fluorine atom can further influence the electronic properties of the ligand and the resulting supramolecular assembly, potentially leading to materials with interesting magnetic, optical, or catalytic properties. The self-assembly of such ligands with metal ions can lead to the formation of discrete supramolecular structures or extended networks with well-defined architectures. nih.govmdpi.com

Role in Combinatorial Chemistry and Library Synthesis

This compound serves as a valuable bifunctional building block in the fields of combinatorial chemistry and library synthesis. Its unique structural features—a reactive azide group and a versatile fluorine substituent on a privileged pyridine scaffold—allow for the generation of diverse molecular libraries for drug discovery and other applications. The strategic placement of the azide and fluorine atom facilitates a variety of chemical transformations, enabling the creation of large sets of compounds with distinct substitution patterns.

The primary utility of this compound in library synthesis stems from the reactivity of the azide moiety. Azides are key functional groups for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in combinatorial chemistry due to its high efficiency, selectivity, and biocompatibility. This reaction allows for the straightforward coupling of the this compound core with a wide array of alkyne-containing building blocks. By varying the alkyne component, vast libraries of 1,2,3-triazole-linked pyridine derivatives can be rapidly synthesized. nih.gov

Furthermore, the fluorine atom at the 6-position of the pyridine ring offers another point of diversification. The fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities, such as amines, alcohols, and thiols. This dual reactivity enables a "build-and-diversify" strategy for library creation. First, a core library can be generated via the azide group, and subsequently, the fluorine atom can be displaced to introduce further diversity. This approach significantly expands the chemical space that can be explored from a single starting scaffold.

The pyridine core itself is a common motif in many biologically active compounds, making libraries based on this scaffold particularly relevant for pharmaceutical research. nih.govnih.govillinois.edu The introduction of fluorine is also a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com Therefore, libraries of fluorinated pyridine derivatives synthesized from this compound are of significant interest for the discovery of new therapeutic agents.

Illustrative Library Synthesis Schemes

The following data table outlines hypothetical yet chemically sound examples of how this compound can be utilized in combinatorial library synthesis.

Library Type Key Reaction Variable Building Block Resulting Scaffold Potential Applications
Triazole-Linked PyridinesCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Diverse Alkynes (R-C≡CH)6-Fluoro-2-(1H-1,2,3-triazol-1-yl)pyridineDrug Discovery, Material Science
Aminopyridine DerivativesNucleophilic Aromatic Substitution (SNAr)Various Amines (R-NH2)6-Amino-2-azidopyridineMedicinal Chemistry, Agrochemicals
Multi-substituted PyridinesSequential CuAAC and SNArAlkynes and Nucleophiles6-Substituted-2-(1H-1,2,3-triazol-1-yl)pyridineHigh-Throughput Screening

These examples demonstrate the versatility of this compound as a key intermediate for generating diverse and medicinally relevant chemical libraries. The ability to perform sequential and orthogonal reactions on this building block makes it a powerful tool for modern drug discovery and combinatorial chemistry endeavors.

Spectroscopic Characterization and Computational Investigations of 2 Azido 6 Fluoropyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure of 2-Azido-6-fluoropyridine by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique perspective on the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of both the fluorine and azido (B1232118) groups. The relative positions of the signals would help in assigning the protons to their specific locations on the ring.

¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms in the pyridine ring. The carbons attached to the fluorine and azido groups (C2 and C6) would exhibit characteristic chemical shifts. The C-F coupling constants would be observable, providing further structural confirmation.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govnih.gov A single resonance would be expected for the fluorine atom at the C6 position. Its chemical shift would be indicative of the electronic environment created by the pyridine ring and the azido substituent. The coupling of the ¹⁹F nucleus with adjacent protons and carbons would also be observable in high-resolution spectra.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.0 - 7.5Doublet of doubletsJ(H3-H4), J(H3-F6)
H-47.8 - 8.2TripletJ(H4-H3), J(H4-H5)
H-56.8 - 7.2Doublet of doubletsJ(H5-H4), J(H5-F6)
C-2150 - 160Singlet-
C-3115 - 125Singlet-
C-4140 - 150Singlet-
C-5110 - 120DoubletJ(C5-F6)
C-6160 - 170DoubletJ(C6-F6)
F-6-70 to -90MultipletJ(F6-H5), J(F6-H3)

Note: The data in this table is predictive and based on typical chemical shift ranges for similar fluorinated pyridine derivatives. Actual experimental values may vary.

The most prominent feature in the IR spectrum is expected to be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group (-N₃), typically appearing in the range of 2100-2160 cm⁻¹. rsc.org The symmetric stretch is usually much weaker and appears at a lower frequency.

Other key vibrational modes would include:

C-F stretching: A strong absorption in the region of 1200-1300 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ring bending and deformation modes: These appear at lower frequencies in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds that are weak or absent in the IR spectrum.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Azido Asymmetric Stretch2100 - 2160StrongWeak
Pyridine Ring C=C, C=N Stretch1400 - 1600Medium to StrongMedium to Strong
C-F Stretch1200 - 1300StrongWeak
Aromatic C-H Stretch3000 - 3100MediumStrong

Note: This table presents predicted vibrational frequencies based on characteristic group frequencies. Experimental values can be influenced by the specific molecular environment.

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the literature, this technique would provide crucial information if suitable crystals could be obtained.

A successful crystallographic analysis would yield:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The preferred orientation of the azido group relative to the pyridine ring.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

Based on studies of similar aromatic azides, the azido group is expected to be nearly linear and coplanar with the pyridine ring to maximize conjugation.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₅H₃FN₄), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for aromatic azides involves the loss of a molecule of nitrogen (N₂), which is a stable neutral species. libretexts.org This would result in a prominent peak at M-28. Subsequent fragmentation of the resulting nitrene intermediate or rearranged species would provide further structural clues. Other expected fragmentation patterns could involve the loss of HCN or fluorine.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentNotes
138[C₅H₃FN₄]⁺Molecular Ion (M⁺)
110[C₅H₃FN₂]⁺Loss of N₂ from the molecular ion
83[C₄H₂F]⁺Loss of HCN from the [M-N₂]⁺ fragment

Note: The fragmentation patterns are predicted based on the known behavior of similar compounds and may vary depending on the ionization method and energy.

Quantum Chemical and Computational Studies

In the absence of extensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

For this compound, DFT calculations can provide valuable insights into:

Optimized geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase.

Electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an estimate of the molecule's kinetic stability.

Dipole moment and charge distribution: Understanding the polarity of the molecule and the partial charges on each atom.

Vibrational frequencies: Theoretical prediction of the IR and Raman spectra, which can aid in the assignment of experimental spectra.

A DFT study on the related compound, 2-azidopyridine (B1249355), using the B3LYP/6-31G(d,p) level of theory, investigated the energy and geometry changes upon ionization and electron attachment. nih.gov The study found that in the ground state (S₀), the cis-conformer of 2-azidopyridine is the most stable. nih.gov Similar calculations for this compound would be expected to show the influence of the fluorine substituent on the stability of different conformers and on the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atom would likely lower the energies of both the HOMO and LUMO.

Interactive Data Table: Predicted DFT Data for this compound (Conceptual)

PropertyPredicted Value/InformationSignificance
HOMO Energy-7.0 to -8.0 eVRelates to the ability to donate an electron
LUMO Energy-1.0 to -2.0 eVRelates to the ability to accept an electron
HOMO-LUMO Gap5.0 to 7.0 eVIndicator of chemical reactivity and stability
Dipole Moment2.0 to 3.0 DebyeIndicates the overall polarity of the molecule

Note: These values are conceptual and would require specific DFT calculations to be determined accurately. They are based on typical values for similar aromatic compounds.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies and visualize the spatial distribution of these frontier orbitals. Theoretical studies on related azidopyridines indicate that the azido group can significantly influence the electronic structure. The HOMO is typically characterized by a significant contribution from the azido group and the π-system of the pyridine ring, reflecting its role as an electron-donating moiety. Conversely, the LUMO is generally a π* orbital distributed over the pyridine ring, with potential contributions from the substituents.

The presence of a fluorine atom at the 6-position is expected to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing nature. This can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity and its absorption characteristics in UV-Vis spectroscopy. A smaller HOMO-LUMO gap generally implies higher reactivity and a shift in absorption to longer wavelengths.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Azidopyridine Derivative

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

| HOMO-LUMO Gap | 5.62 |

Note: The data presented in this table is illustrative and based on calculations for a related azidopyridine compound to demonstrate the concept.

Conformational Analysis and Energetic Stability Assessment

The conformational landscape of this compound is primarily defined by the rotational orientation of the azido group relative to the pyridine ring. Computational modeling is essential for exploring the potential energy surface and identifying the most stable conformers. The azido group can adopt different orientations, and there is also the possibility of a ring-chain tautomerism, where the azido form exists in equilibrium with a fused tetrazole ring structure.

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory or higher, can be used to perform a potential energy scan by systematically rotating the dihedral angle of the azido group. This allows for the identification of energy minima corresponding to stable conformers and transition states connecting them. For 2-azidopyridine, studies have shown the existence of cis and trans conformers with respect to the pyridine nitrogen, with the cis form being more stable. The fluorine atom in this compound is likely to influence the relative stabilities of these conformers through steric and electronic interactions.

Furthermore, the energetic stability of the azide-tetrazole equilibrium is a key aspect. Computational studies on similar systems can predict the relative Gibbs free energies of the azide (B81097) and tetrazole tautomers, providing insight into which form is thermodynamically favored under different conditions.

Table 2: Relative Energies of Conformers for a Substituted Azidopyridine

Conformer/Tautomer Relative Energy (kcal/mol)
cis-Azide 0.00
trans-Azide +2.50

Note: This table provides hypothetical relative energy values for the conformers and tautomer of a substituted azidopyridine to illustrate the concept of conformational and tautomeric stability.

Computational Prediction and Validation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, key spectroscopic techniques that can be computationally modeled include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. The characteristic vibrational modes, such as the asymmetric and symmetric stretches of the azido group (typically around 2100 cm⁻¹) and the C-F stretching frequency, can be predicted. Comparing the calculated frequencies with experimental IR data helps in the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., TMS), can be directly compared with experimental NMR spectra, aiding in the assignment of peaks and confirming the connectivity and electronic environment of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the λmax values corresponding to the electronic transitions, such as π → π* transitions within the pyridine ring. These predictions are valuable for interpreting the experimental UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Technique Parameter Predicted Value
IR Azido Asymmetric Stretch (νas) ~2120 cm⁻¹
¹³C NMR C-F Chemical Shift (δ) ~160 ppm

Note: The values in this table are illustrative predictions for this compound based on known trends for similar compounds and are intended to demonstrate the output of computational spectroscopic predictions.

Q & A

Q. What are the recommended synthetic routes for 2-Azido-6-fluoropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or diazo transfer reactions. For example, fluorination at the 6-position can be achieved using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C. The azide group is introduced via NaN₃ substitution of a leaving group (e.g., Cl or Br) under reflux in ethanol/water mixtures. Optimization parameters include:
  • Temperature : Elevated temperatures (50–80°C) improve azide incorporation but may risk decomposition.
  • Catalysts : Cu(I) catalysts (e.g., CuBr) enhance reaction rates in click chemistry applications .
  • Safety : Conduct reactions in a fume hood due to the volatility of azide intermediates .
Reagent Role Conditions
NaN₃Azide sourceEthanol/H₂O, reflux
KFFluorinating agentDMF, 80°C
CuBrCatalystRT, inert atmosphere

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., J₆-F ~15 Hz for para-fluorine) and azide peaks (~2100 cm⁻¹ in IR).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 167.03 (calculated for C₅H₃FN₄).
  • X-ray Crystallography : Resolve positional ambiguity of substituents in crystalline forms .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and heat. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., NH₃ or HF) can form under prolonged storage; monitor via TLC or HPLC every 3 months. Avoid contact with transition metals to prevent unintended cycloadditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in Huisgen cycloadditions?

  • Methodological Answer : Use kinetic profiling and DFT calculations:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational Modeling : Simulate transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to assess regioselectivity in triazole formation.
  • In Situ Monitoring : Employ Raman spectroscopy to track azide consumption .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Use QSPR/QSAR models:
  • Solubility : Predict via COSMO-RS simulations using parameters like logP and dipole moments.
  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity) and LUMO energies for azide group reactivity.
  • Toxicity : Apply ADMET predictors (e.g., ProTox-II) to assess mutagenicity risks .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conduct a systematic review:

Reproduce Experiments : Replicate protocols from conflicting studies under controlled conditions (e.g., DSC at 5°C/min heating rate).

Variable Isolation : Test hypotheses (e.g., impurity effects, solvent residues) using HPLC-purified samples.

Collaborative Validation : Share data with independent labs to verify findings .

Q. What experimental designs are suitable for evaluating the biological activity of this compound conjugates?

  • Methodological Answer : Follow a tiered approach:
  • In Vitro Screening : Use click chemistry to attach fluorophores (e.g., BODIPY) and assess cellular uptake via fluorescence microscopy.
  • Dose-Response Studies : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) with MTT assays.
  • Control Groups : Include non-fluorinated analogs to isolate fluorine-specific effects .

Q. How can reproducibility challenges in scaled-up synthesis be mitigated?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Process Analytical Technology (PAT) : Use inline IR probes to monitor reaction progression.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) via factorial designs.
  • Batch Records : Document deviations rigorously to identify critical control points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.